6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one chemical structure
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one chemical structure
An In-Depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Prominence of the Pyridazinone Scaffold
The pyridazin-3(2H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its structural versatility and broad spectrum of biological activities.[1][2] As a six-membered diazine ring with an embedded lactam functionality, it serves as a versatile template for designing potent and selective therapeutic agents.[1] Derivatives of this core have demonstrated significant pharmacological applications, including anti-inflammatory, analgesic, cardiovascular, anticancer, and antimicrobial properties.[3][4][5][6][7][8] The ability to functionalize the pyridazinone ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point of drug discovery efforts.[1]
This guide provides a comprehensive technical overview of a specific, promising derivative: 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one . We will delve into its rational synthesis, detailed structural elucidation, and explore its potential as a lead compound for drug development, grounded in the established pharmacology of the pyridazinone class.
PART 1: Rational Synthesis and Mechanistic Insight
The most common and efficient method for constructing the 6-aryl-pyridazin-3(2H)-one core is the cyclocondensation of a γ-keto acid with a hydrazine source.[1][2][6] This approach is favored for its reliability and the accessibility of starting materials.
Proposed Synthetic Pathway
The synthesis of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one can be logically achieved in a two-step sequence starting from commercially available reagents.
Step 1: Friedel-Crafts Acylation to form γ-Keto Acid Intermediate
The initial and critical step is the formation of the γ-keto acid precursor, 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid. This is accomplished via a Friedel-Crafts acylation reaction between 3-fluoroanisole and succinic anhydride.
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Causality of Experimental Choice: Aluminum chloride (AlCl₃) is the catalyst of choice as it is a potent Lewis acid that activates the succinic anhydride by coordinating to a carbonyl oxygen. This polarization significantly increases the electrophilicity of the other carbonyl carbon, facilitating the electrophilic aromatic substitution onto the electron-rich 3-fluoroanisole ring. The reaction is directed primarily to the para-position relative to the methoxy group due to its strong ortho-, para-directing activating effect, which overrides the weaker deactivating effect of the fluorine atom.
Step 2: Cyclocondensation with Hydrazine Hydrate
The resulting γ-keto acid is then cyclized by refluxing with hydrazine hydrate. This reaction proceeds via a nucleophilic addition-elimination mechanism.
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Mechanism: The hydrazine initially attacks the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the carboxylic acid group, leading to the elimination of two molecules of water to form the stable, six-membered pyridazinone ring.[9]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one.
Detailed Experimental Protocol: Synthesis
Materials: 3-fluoroanisole, succinic anhydride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), hydrazine hydrate, ethanol, hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate, ethyl acetate, hexane.
Protocol for Step 1: 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Suspend anhydrous AlCl₃ (2.2 eq.) in anhydrous CS₂.
-
Slowly add a solution of succinic anhydride (1.0 eq.) in CS₂ to the stirred suspension.
-
After the initial reaction subsides, add 3-fluoroanisole (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
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Cool the mixture, carefully pour it onto crushed ice containing concentrated HCl, and stir until the complex decomposes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure γ-keto acid.
Protocol for Step 2: 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
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Dissolve the synthesized γ-keto acid (1.0 eq.) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (1.2 eq.) to the solution.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
Pour the concentrated mixture into cold water to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one.
PART 2: Structural Elucidation and Physicochemical Profile
Confirming the molecular structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.[10]
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for the title compound, based on data from analogous structures.[10][11]
| Technique | Expected Characteristics |
| ¹H NMR | δ ~11-12 ppm (s, 1H, N-H); δ ~7.0-7.8 ppm (m, 5H, Ar-H & pyridazinone-H); δ ~3.9 ppm (s, 3H, OCH₃) |
| ¹³C NMR | δ ~165 ppm (C=O); δ ~160 ppm (C-F, d, ¹JCF ≈ 245 Hz); δ ~158 ppm (C-O); δ ~110-145 ppm (Ar-C & pyridazinone-C); δ ~56 ppm (OCH₃) |
| ¹⁹F NMR | A single signal expected in the typical range for an aryl fluoride.[12] |
| IR (cm⁻¹) | ~3200 (N-H stretch); ~1660 (C=O, amide I); ~1600 (C=C, aromatic); ~1250 (C-O, aryl ether); ~1220 (C-F stretch) |
| Mass Spec | Expected [M+H]⁺ at m/z ≈ 223.07. Fragmentation may involve loss of CO, N₂, and methoxy group. |
General Characterization Protocol
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Purity Analysis (HPLC): Dissolve a small sample in methanol/acetonitrile. Analyze using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity should be >97%.[10]
-
¹H NMR Spectroscopy: Dissolve ~5-10 mg of the compound in DMSO-d₆. Record the spectrum on a 400 MHz or higher spectrometer. The characteristic broad singlet for the N-H proton and the distinct aromatic and methoxy signals should be observed.
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Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization (ESI) in positive mode to confirm the molecular weight by observing the [M+H]⁺ ion.
PART 3: Potential Biological Activity and Mechanistic Pathways
The pyridazinone scaffold is a well-established pharmacophore with diverse biological activities.[4][5] By analyzing the structure of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, we can hypothesize its potential therapeutic applications.
Hypothesized Therapeutic Targets
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Anti-inflammatory Agent: Many 6-aryl-pyridazinone derivatives exhibit potent anti-inflammatory activity, often through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, or as selective COX-2 inhibitors.[3] The substitution pattern on the phenyl ring is critical for this activity.
-
Cardiovascular Agent: The pyridazinone core is present in several cardiovascular drugs like pimobendan and levosimendan.[1] Derivatives have shown significant vasodilator and antihypertensive effects, potentially through mechanisms like phosphodiesterase (PDE) inhibition.[2][6]
-
Anticancer Agent: Recent studies have highlighted the potential of pyridazinone derivatives as anticancer agents, targeting pathways like tyrosine kinases.[6][13]
-
Formyl Peptide Receptor (FPR) Agonist: A distinct class of pyridazinones acts as agonists for FPRs, which are involved in modulating the innate immune response and inflammation.[14][15]
Conceptual Signaling Pathway: COX Inhibition
Given the prevalence of anti-inflammatory activity in this class, a primary hypothesis is the inhibition of the COX pathway. This pathway is central to inflammation and pain.
Caption: Potential inhibition of the COX pathway by the target compound.
Conclusion and Future Directions
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one represents a synthetically accessible and promising molecule for drug discovery. Its structure combines the pharmacologically validated pyridazinone core with a substituted phenyl ring known to influence biological activity. The provided synthetic and analytical protocols establish a reliable framework for its preparation and characterization.
Future research should focus on a broad biological screening campaign to elucidate its primary mechanism of action. Initial assays should target key enzymes and receptors associated with the pyridazinone class, including COX-1/COX-2, various PDE isoforms, and a panel of protein kinases. Based on these results, further lead optimization can be undertaken to enhance potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic agent.
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- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (n.d.). ResearchGate.
- 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI.
- Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of aryl chlorides in aqueous-organic media. (n.d.). The Royal Society of Chemistry.
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